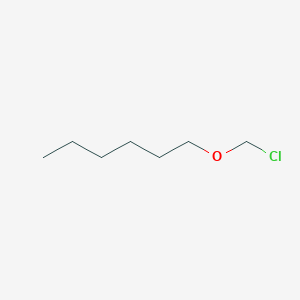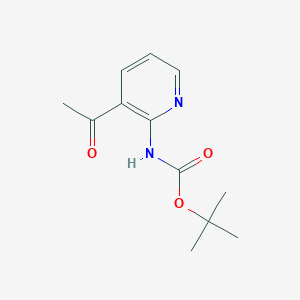![molecular formula C11H13NOS B8735743 4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
4-[(5-Ethynyl-2-thienyl)methyl]morpholine
概要
説明
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
科学的研究の応用
4-[(5-Ethynyl-2-thienyl)methyl]morpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring and the electron-donating morpholine group, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and 2-thiophenecarboxaldehyde share the thiophene core structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is unique due to the combination of the ethynyl-substituted thiophene ring and the morpholine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
4-[(5-ethynylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2 |
InChIキー |
ZGVGQHFBRWPWQG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(S1)CN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)


![1-Azabicyclo[2.2.1]heptan-4-ol](/img/structure/B8735757.png)



